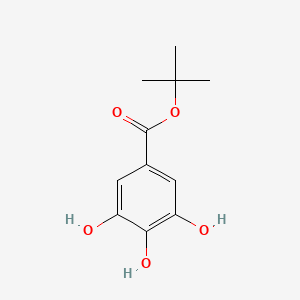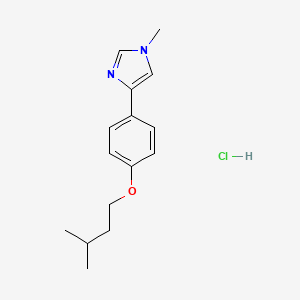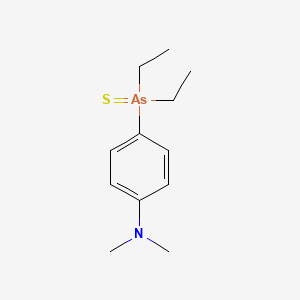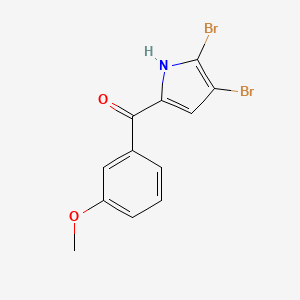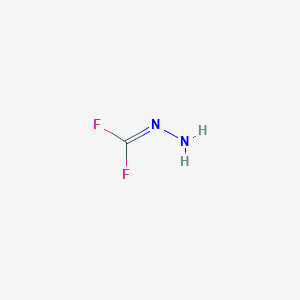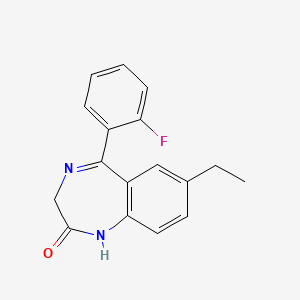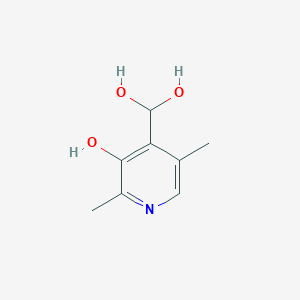
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol typically involves the reaction of 2,5-dimethylpyridine with formaldehyde and a hydroxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product with high purity.
化学反应分析
Types of Reactions
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups may also play a role in modulating the compound’s activity by affecting its hydrophobicity and binding affinity.
相似化合物的比较
Similar Compounds
3-Hydroxy-2-methylpyridine: Similar structure but lacks the additional methyl group at the 5-position.
2,5-Dimethylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2,5-dimethylpyridine: Similar but with the hydroxyl group at a different position.
Uniqueness
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
51035-73-5 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC 名称 |
(3-hydroxy-2,5-dimethylpyridin-4-yl)methanediol |
InChI |
InChI=1S/C8H11NO3/c1-4-3-9-5(2)7(10)6(4)8(11)12/h3,8,10-12H,1-2H3 |
InChI 键 |
JSUZQNCGTZZMPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1C(O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


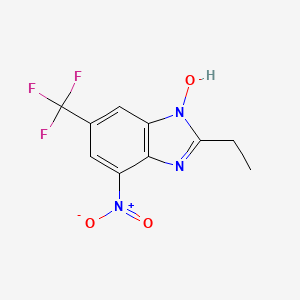

![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
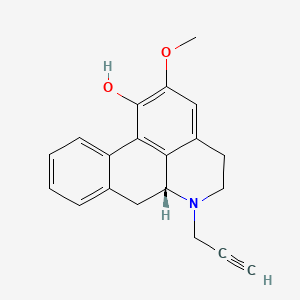

![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
